3-(3-Methylbenzo[b]thiophen-2-yl)isoxazol-5-amine
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Overview
Description
3-(3-Methylbenzo[b]thiophen-2-yl)isoxazol-5-amine is a heterocyclic compound that combines the structural features of both isoxazole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbenzo[b]thiophen-2-yl)isoxazol-5-amine typically involves the formation of the isoxazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylbenzo[b]thiophene-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a base can yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbenzo[b]thiophen-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(3-Methylbenzo[b]thiophen-2-yl)isoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-(3-Methylbenzo[b]thiophen-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine
- 3,4-Dimethyl-N-((thiophen-2-yl)methylene)isoxazol-5-amine
- (3-Methylbenzo[b]thiophen-2-yl)boronic acid pinacol ester .
Uniqueness
3-(3-Methylbenzo[b]thiophen-2-yl)isoxazol-5-amine is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H10N2OS |
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Molecular Weight |
230.29 g/mol |
IUPAC Name |
3-(3-methyl-1-benzothiophen-2-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C12H10N2OS/c1-7-8-4-2-3-5-10(8)16-12(7)9-6-11(13)15-14-9/h2-6H,13H2,1H3 |
InChI Key |
RWSXFHONAAKUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C3=NOC(=C3)N |
Origin of Product |
United States |
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